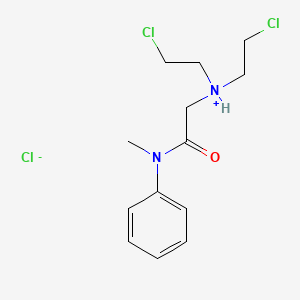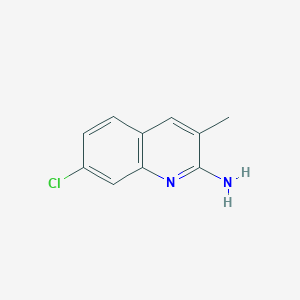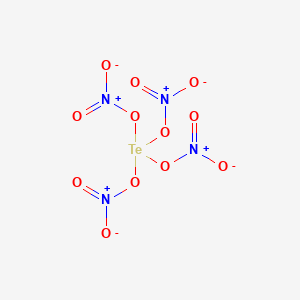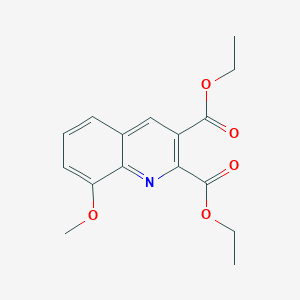
Diethyl 8-methoxyquinoline-2,3-dicarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl 8-methoxyquinoline-2,3-dicarboxylate is a chemical compound with the molecular formula C16H17NO5. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is primarily used in experimental and research settings, particularly in the fields of chemistry and pharmacology .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 8-methoxyquinoline-2,3-dicarboxylate typically involves the reaction of quinoline derivatives with various reagents. One common method includes the use of diethyl acetylenedicarboxylate and methoxy-substituted quinoline under specific reaction conditions . The reaction is usually carried out in the presence of a catalyst, such as molecular iodine, in an organic solvent like acetonitrile at elevated temperatures .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl 8-methoxyquinoline-2,3-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,3-dicarboxylate derivatives.
Reduction: Reduction reactions can yield different quinoline derivatives with altered functional groups.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives, which can be further utilized in chemical synthesis and pharmaceutical applications .
Applications De Recherche Scientifique
Diethyl 8-methoxyquinoline-2,3-dicarboxylate has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of Diethyl 8-methoxyquinoline-2,3-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to influence cellular processes such as signal transduction and gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
Diethyl 6-methoxyquinoline-2,3-dicarboxylate: Similar in structure but with a different position of the methoxy group.
Diethyl 8-methylquinoline-2,3-dicarboxylate: Similar structure with a methyl group instead of a methoxy group.
Ethyl 2-oxo-2H-selenopyrano[2,3-b]quinoline-3-carboxylates: Contains a selenium atom and exhibits different chemical properties.
Uniqueness
Diethyl 8-methoxyquinoline-2,3-dicarboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C16H17NO5 |
|---|---|
Poids moléculaire |
303.31 g/mol |
Nom IUPAC |
diethyl 8-methoxyquinoline-2,3-dicarboxylate |
InChI |
InChI=1S/C16H17NO5/c1-4-21-15(18)11-9-10-7-6-8-12(20-3)13(10)17-14(11)16(19)22-5-2/h6-9H,4-5H2,1-3H3 |
Clé InChI |
JKOAGLJNDDAGPQ-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(N=C2C(=C1)C=CC=C2OC)C(=O)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



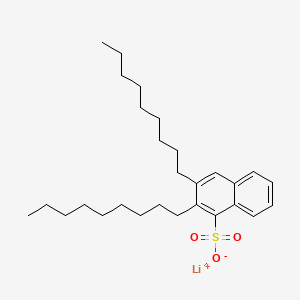
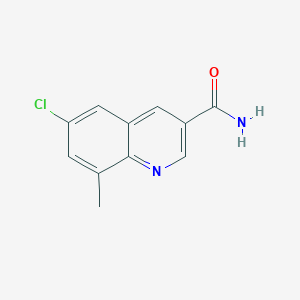
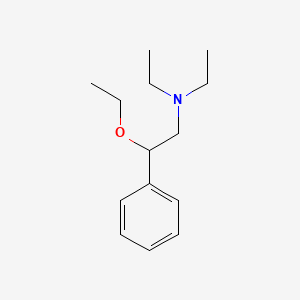
![2-[1-[2-[7-(Carboxymethyl)-3-methyl-2,6-dioxopurin-1-yl]ethyl]-3-methyl-2,6-dioxopurin-7-yl]acetic acid;piperazine](/img/structure/B13735318.png)
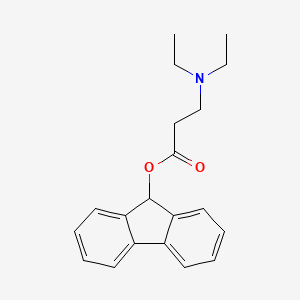
![4-Hydroxymethyl-[1,3,2]dioxaborolan-2-OL](/img/structure/B13735326.png)
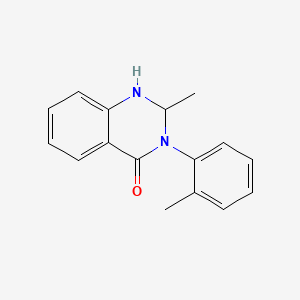


![[(Piperazin-1-yl)methyl]phosphonic acid](/img/structure/B13735342.png)
